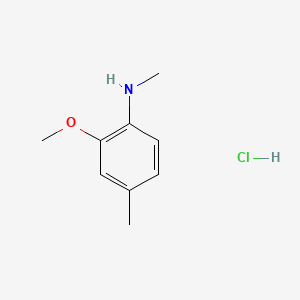
2-methoxy-N,4-dimethylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-N,4-dimethylaniline hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N,4-dimethylaniline hydrochloride typically involves the methylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired compound in its hydrochloride form.
化学反应分析
Types of Reactions: 2-Methoxy-N,4-dimethylaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxidized products, including nitro compounds and carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of different substituted anilines.
科学研究应用
2-Methoxy-N,4-dimethylaniline hydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a precursor in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Additionally, it is used in the study of organic reactions and mechanisms, providing valuable insights into the behavior of similar compounds.
作用机制
The mechanism by which 2-methoxy-N,4-dimethylaniline hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in its mechanism of action can vary, but it often involves interactions with enzymes or receptors in biological systems.
相似化合物的比较
N,N-Dimethylaniline
4-Methoxyaniline
2-Methylaniline
3-Methoxyaniline
属性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC 名称 |
2-methoxy-N,4-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-4-5-8(10-2)9(6-7)11-3;/h4-6,10H,1-3H3;1H |
InChI 键 |
IKDOYWQSKZLBGA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


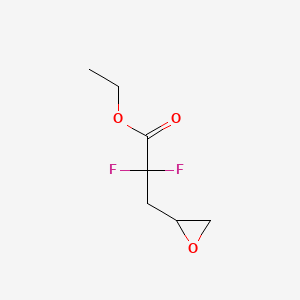
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
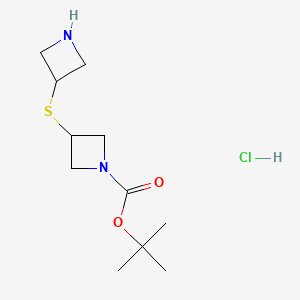
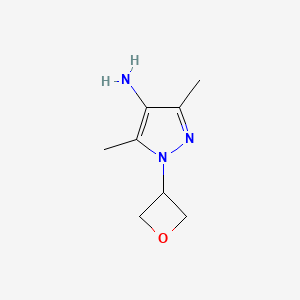
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
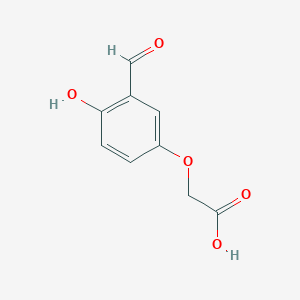
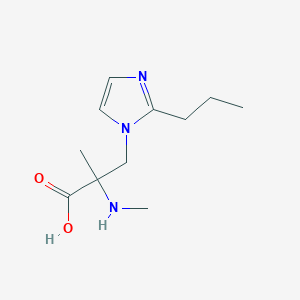
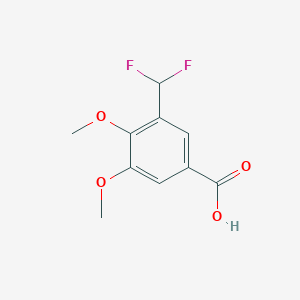
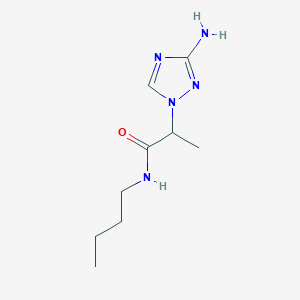
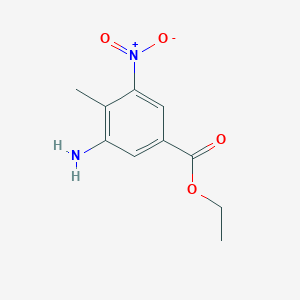
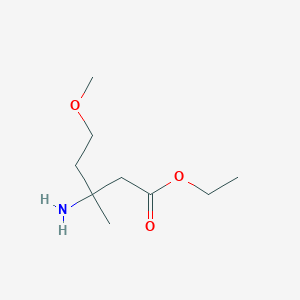
![Ethyl 3-{[2-(2-hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-yl]amino}benzoate](/img/structure/B15299529.png)


